2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride

描述

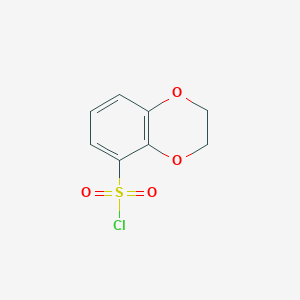

2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride is a heterocyclic compound featuring a benzodioxine core (a fused benzene ring with two oxygen atoms in a 1,4-dioxane configuration) substituted with a sulfonyl chloride (–SO₂Cl) group at the 5-position. This reactive functional group makes the compound a versatile intermediate in organic synthesis, particularly for sulfonamide formation, which is critical in pharmaceuticals and agrochemicals .

属性

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c9-14(10,11)7-3-1-2-6-8(7)13-5-4-12-6/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRMKPUAZYSFOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC=C2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677629 | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87474-15-5 | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Sulfonation of 2,3-Dihydro-1,4-benzodioxine via Chlorosulfonic Acid

Reaction Overview:

The most direct and widely documented method involves reacting 2,3-dihydro-1,4-benzodioxine with chlorosulfonic acid. This reaction introduces the sulfonyl chloride group at the 5-position of the benzodioxine ring.

- Reagents: 2,3-Dihydro-1,4-benzodioxine and chlorosulfonic acid

- Solvent: Typically performed neat or in an inert solvent such as dichloromethane (DCM) or chloroform

- Temperature: Controlled at room temperature or slightly elevated (around 25–40°C)

- Procedure:

- The benzodioxine is added slowly to chlorosulfonic acid under stirring to prevent excessive heat evolution.

- The mixture is stirred for several hours, often 4–6 hours, to ensure complete sulfonation.

- The reaction is monitored via TLC or IR spectroscopy.

- After completion, the reaction mixture is poured onto ice or neutralized with aqueous sodium bicarbonate to quench excess chlorosulfonic acid.

- The product is extracted, washed, and purified by recrystallization or chromatography.

- High yield and selectivity at the 5-position

- Suitable for scale-up in industrial settings

Sulfonation Using Sulfonyl Chloride in the Presence of a Base

Reaction Overview:

An alternative method involves direct sulfonation of 2,3-dihydro-1,4-benzodioxine with pre-formed sulfonyl chlorides, such as chlorosulfonic acid derivatives, in the presence of bases like triethylamine or pyridine.

- Reagents: 2,3-Dihydro-1,4-benzodioxine and sulfonyl chloride (e.g., chlorosulfonic acid)

- Solvent: Organic solvents such as dichloromethane or chloroform

- Temperature: Usually at room temperature or slightly cooled to control exothermicity

- Procedure:

- The benzodioxine is dissolved in the solvent, and the sulfonyl chloride is added dropwise.

- A base such as triethylamine is added to neutralize the HCl formed.

- The mixture is stirred for several hours, with reaction progress monitored via TLC.

- The product is isolated by filtration, washing, and recrystallization.

- Mild conditions

- Good for synthesizing derivatives with various substituents

Industrial-Scale Synthesis via Continuous Flow Reactors

Reaction Overview:

For large-scale production, continuous flow reactors are employed to enhance control over reaction parameters, improve safety, and increase yield.

- Precise control of temperature, pressure, and reagent addition rates

- Continuous mixing of benzodioxine with chlorosulfonic acid

- Real-time monitoring of reaction via inline spectroscopy

- Increased safety and efficiency

- Consistent product quality

Summary Table of Preparation Methods

Research Findings and Notes

- The sulfonylation reaction generally proceeds via electrophilic substitution at the 5-position of the benzodioxine ring, facilitated by the electron-rich nature of the heteroaromatic system (supported by,,).

- The reaction yields are typically high (>80%) under optimized conditions, with purification achieved through recrystallization or chromatography.

- Variations in reaction temperature, solvent, and reagent stoichiometry can influence regioselectivity and yield.

- Industrial processes favor continuous flow methods to enhance safety and scalability, especially when handling reactive reagents like chlorosulfonic acid.

化学反应分析

Types of Reactions

2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

Oxidation Reactions: Oxidation of the benzodioxine ring can lead to the formation of quinone derivatives.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine.

Reduction Reactions: Commonly performed using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Often conducted using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

科学研究应用

Chemical Properties and Structure

Chemical Formula: C₈H₇ClO₄S

Molecular Weight: 224.66 g/mol

CAS Number: 87474-15-5

The compound features a benzodioxine structure that imparts unique reactivity and biological activity. Its sulfonyl chloride functional group is particularly reactive, allowing for diverse chemical transformations.

Medicinal Chemistry

2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride serves as a scaffold for drug design due to its ability to interact with various biological targets. Its applications include:

- Antibacterial and Antifungal Agents: Research has indicated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, modifications of the sulfonyl chloride group have been shown to enhance activity against resistant bacterial strains.

- Anti-inflammatory Agents: The compound has been explored for its potential in reducing inflammation through inhibition of specific enzymes involved in inflammatory pathways.

Biological Studies

The compound is investigated for its role as an enzyme inhibitor:

- Carbonic Anhydrase Inhibition: Studies demonstrate that this compound can inhibit carbonic anhydrase, an enzyme critical in various physiological processes. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema.

- Protease Inhibitors: Its structural features allow it to act as a protease inhibitor, which is valuable in the development of treatments for viral infections and cancer.

Industrial Applications

In addition to its medicinal uses, this compound finds applications in industrial chemistry:

- Synthesis of Advanced Materials: The sulfonyl chloride group facilitates the synthesis of polymers and other advanced materials through reactions such as nucleophilic substitution.

- Precursor for Other Compounds: It serves as a precursor in the synthesis of various sulfonamide derivatives, which are important in pharmaceuticals.

Case Study: Antibacterial Activity

A study conducted on derivatives of this compound showed promising results against multi-drug resistant strains of Staphylococcus aureus. The modified compounds demonstrated a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics.

Case Study: Enzyme Inhibition

In vitro assays revealed that the compound effectively inhibited carbonic anhydrase with an IC50 value comparable to established inhibitors. This finding supports its potential use in therapeutic formulations targeting conditions related to carbonic anhydrase dysregulation.

作用机制

The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The benzodioxine ring structure also contributes to the compound’s stability and reactivity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs in Heterocyclic Chemistry

Key Observations :

- Functional Group Impact : The sulfonyl chloride group in the target compound enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines to form sulfonamides). In contrast, hydroxylated analogs (e.g., 2,3-dihydro-1,4-benzodioxin-5-ol) are more polar and less reactive, making them suitable for enzymatic or catalytic applications .

- Pharmacological Relevance : Benzoxathiin derivatives (e.g., 2,3-dihydro-N-methyl-1,4-benzoxathiin-5-butanamide) exhibit receptor-binding activity due to their sulfur-oxygen heterocyclic core, whereas the sulfonyl chloride derivative is primarily a synthetic precursor .

Sulfonamide Derivatives

Key Observations :

- Reactivity vs. Stability : Sulfonyl chlorides (e.g., the target compound) are more reactive than sulfonamides, which are stable and often used as final drug motifs (e.g., in antihypertensive agents) .

- Biological Activity : Amine derivatives (e.g., 2,3-dihydro-1,4-benzodioxin-5-ylmethylamine hydrochloride) show cardiovascular effects, such as angiotensin II receptor antagonism, highlighting the scaffold’s versatility in drug design .

Brominated and Halogenated Derivatives

Key Observations :

Data Table: Comparative Analysis of Key Compounds

| Property | This compound | 2,3-Dihydro-1,4-benzodioxin-5-ol | 2,3-Dihydro-1,4-benzoxathiin-5-butanamide |

|---|---|---|---|

| Reactivity | High (SO₂Cl) | Moderate (–OH) | Low (amide) |

| Bioactivity | Synthetic intermediate | Precursor for hydroxylated drugs | 5-HT2C/melatonin receptor agonist |

| Molecular Weight (g/mol) | ~220 (estimated) | ~168 (estimated) | ~307 (estimated) |

| Key Applications | Sulfonamide synthesis | Biocatalysis | Neuropharmacology |

生物活性

2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride is a chemical compound characterized by the molecular formula C₈H₇ClO₄S. It belongs to a class of compounds known for their diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

The precise biological targets of this compound are not fully elucidated; however, its sulfonyl chloride moiety suggests potential interactions with various proteins and enzymes. The compound is believed to act primarily through the following mechanisms:

- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE) and lipoxygenase, impacting biochemical pathways involved in neurotransmission and inflammation .

- Modulation of Signaling Pathways : The compound may influence cellular signaling by interacting with kinases and phosphatases, thereby affecting gene expression and cellular metabolism.

- Protein Modification : It is known to participate in the modification of biomolecules, particularly proteins involved in signal transduction pathways.

The biochemical properties of this compound have been investigated in various studies:

- Interaction with Enzymes : The compound has been shown to interact with sulfonyltransferases, which are crucial for transferring sulfonyl groups to target molecules. This interaction is significant for regulating enzyme activity and modifying protein functions.

- Impact on Cellular Metabolism : Research indicates that this compound can alter metabolic processes by modulating the expression of genes involved in energy production .

Enzyme Inhibition Studies

A study synthesized derivatives of this compound and screened them against various enzymes:

| Compound | Enzyme Target | Inhibition Activity |

|---|---|---|

| 5a | AChE | Moderate Inhibitor |

| 5f | Butyrylcholinesterase | Moderate Inhibitor |

| 5n | Lipoxygenase | Good Inhibitor |

| 5r | α-Glucosidase | Moderate Inhibitor |

The synthesized compounds exhibited varying degrees of inhibition against these enzymes, indicating potential therapeutic uses in treating conditions like Alzheimer’s disease and inflammation .

Antibacterial Activity

In another study focusing on antibacterial properties, certain derivatives demonstrated significant activity against various bacterial strains. The results highlighted the potential of these compounds as antibacterial agents:

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 3 | E. coli | Good Inhibitor |

| 5a | S. aureus | Moderate Inhibitor |

| 5f | P. aeruginosa | Good Inhibitor |

These findings suggest that derivatives of this compound could be explored further for their antibacterial properties .

Case Studies

Several case studies have demonstrated the efficacy of compounds related to this compound:

- Study on Metabolic Effects : A study evaluated the effects of this compound on glucose metabolism in diabetic models. Results indicated that certain derivatives could enhance insulin sensitivity by inhibiting dipeptidyl peptidase IV (DPP-IV), a key enzyme involved in glucose homeostasis .

- Antihypertensive Activity : Research comparing sulfamoyl dihydrobenzodioxins with established antihypertensive drugs showed that while they exhibited lower efficacy than trichloromethiazide, they still demonstrated notable biological activity that warrants further investigation .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodology : Sulfonyl chlorides are typically synthesized via chlorosulfonation of aromatic precursors. For benzodioxine derivatives, dynamic pH control (e.g., aqueous Na₂CO₃ at pH 10) is critical to optimize sulfonation efficiency and minimize hydrolysis . Solvent choice (e.g., dry benzene vs. polar aprotic solvents) and temperature (reflux vs. room temperature) significantly impact yields. For example, chloroacetyl chloride reactions in dry benzene under reflux improve electrophilic substitution .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves recrystallization (ethanol or petroleum ether) or column chromatography .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- IR Spectroscopy : Confirm sulfonyl chloride group (S=O stretch at ~1370–1350 cm⁻¹ and 1170–1150 cm⁻¹) and benzodioxine ring (C-O-C asymmetric stretch at ~1250 cm⁻¹) .

- ¹H NMR : Aromatic protons in the benzodioxine ring appear as doublets (δ 6.8–7.2 ppm), while methylene protons (dioxane ring) resonate at δ 4.2–4.5 ppm .

- Exact Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₇ClO₄S: theoretical 242.97 g/mol) .

Q. What safety precautions are essential when handling this compound?

- Hazard Classification : Sulfonyl chlorides are corrosive and moisture-sensitive. Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with water to prevent HCl release .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at −20°C to prevent decomposition .

Advanced Research Questions

Q. How can reaction byproducts (e.g., hydrolyzed sulfonic acids) be minimized during synthesis?

- Optimization Strategies :

- Use anhydrous solvents (e.g., dry benzene) and molecular sieves to scavenge moisture .

- Control stoichiometry: Excess chlorosulfonic acid (1.5–2 eq) drives the reaction forward but risks over-sulfonation. Quench unreacted reagents with ice-cold NaHCO₃ .

- Case Study : In benzothiazepine syntheses, maintaining pH >9 during workup reduces hydrolysis of sulfonyl chloride intermediates .

Q. What mechanistic insights explain the electrophilic reactivity of this compound in nucleophilic substitutions?

- Reactivity Profile : The electron-rich benzodioxine ring activates the sulfonyl chloride group toward nucleophilic attack (e.g., by amines or alcohols). DFT studies suggest the sulfonyl group’s electron-withdrawing nature enhances ring polarization, favoring SN² mechanisms .

- Data Contradiction : Contrasting yields in polar vs. nonpolar solvents (e.g., 75% in DMF vs. 60% in THF) suggest solvent dielectric constants influence transition-state stabilization .

Q. How does structural modification of the benzodioxine core impact biological activity (e.g., antibacterial or enzyme inhibition)?

- Structure-Activity Relationship (SAR) :

- Antibacterial Activity : N-substituted sulfonamide derivatives (e.g., 5a–5m) show enhanced Gram-positive activity due to increased lipophilicity, improving membrane penetration .

- Enzyme Inhibition : Electron-withdrawing groups (e.g., nitro) at position 5 enhance lipoxygenase inhibition (IC₅₀ = 12–18 µM) by stabilizing enzyme-inhibitor complexes .

- Contradictions : While 5-nitrothiazole derivatives (e.g., BI-78D3) show potent activity, chloro substituents may reduce solubility, limiting in vivo efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。